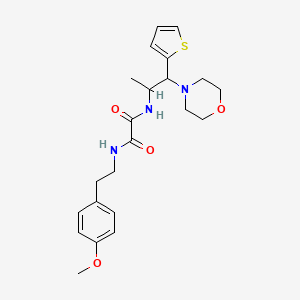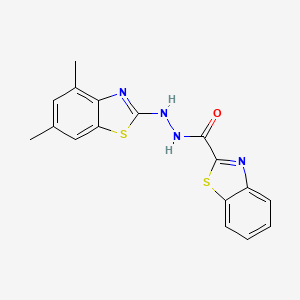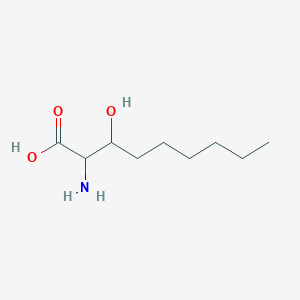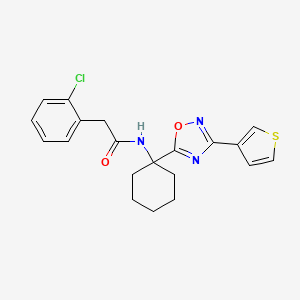
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyloxy)acetamide, also known as OMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. Research led by Magadum and Yadav (2018) has explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting its importance in natural product synthesis and potential medicinal applications (Magadum & Yadav, 2018).
Synthesis of α-Ketoamide Derivatives
El‐Faham et al. (2013) utilized OxymaPure/DIC for synthesizing a series of α-ketoamide derivatives, showcasing the compound's relevance in developing novel chemical entities with potential biological activities (El‐Faham et al., 2013).
Antifungal Agent Development
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, emphasizing their chemical synthesis for therapeutic purposes and highlighting the importance of structural modifications for improving biological activity and stability (Bardiot et al., 2015).
Molecular Docking Analysis for Anticancer Activity
Research by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved synthesis, structural elucidation, and molecular docking to target VEGFr receptor for anticancer activity, demonstrating the compound's utility in drug discovery and development (Sharma et al., 2018).
Improvement and Synthesis for Scale-Up Production
The synthesis and methodological improvement of related acetamide compounds for potential scale-up production, as discussed by Fenga (2007), reflect on the practical aspects of chemical manufacturing and its relevance to pharmaceutical applications (Fenga, 2007).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-16-6-5-9-18(12-16)27-15-20(24)22-13-21(25)23-10-11-26-19(14-23)17-7-3-2-4-8-17/h2-9,12,19H,10-11,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPSDDWWGUOBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)





